molecular formula C10H6ClI B3066099 1-Chloro-2-iodonaphthalene CAS No. 701277-07-8

1-Chloro-2-iodonaphthalene

Cat. No.: B3066099
CAS No.: 701277-07-8
M. Wt: 288.51 g/mol
InChI Key: NPTLPBDUNGSUPK-UHFFFAOYSA-N
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Description

1-Chloro-2-iodonaphthalene is an organic compound belonging to the family of halogenated naphthalenes. It has the molecular formula C10H6ClI and a molecular weight of 288.51 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a naphthalene ring, making it a unique and versatile chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodonaphthalene can be synthesized through various methods, including halogen exchange reactions and direct halogenation of naphthalene derivatives. One common method involves the iodination of 1-chloro-naphthalene using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-chloro-2-iodonaphthalene in chemical reactions involves the activation of the aromatic ring through the presence of halogen atoms. These halogens can influence the electron density of the ring, making it more susceptible to nucleophilic attack or facilitating cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Biological Activity

1-Chloro-2-iodonaphthalene is a halogenated naphthalene derivative that has garnered attention in various fields of organic chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₁H₈ClI
  • Molecular Weight : 284.54 g/mol
  • Boiling Point : 163-165 °C at 15 mmHg
  • Density : 1.74 g/mL at 25 °C

These properties make it suitable for various chemical reactions, particularly in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, primarily focusing on its role as a reagent in organic synthesis and its potential therapeutic applications.

Research indicates that halogenated naphthalenes can interact with biological molecules, leading to various biochemical effects. The presence of chlorine and iodine atoms enhances the compound's electrophilic character, allowing it to participate in nucleophilic substitutions and other reactions that can affect cellular processes.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of halogenated naphthalenes exhibit significant antitumor properties. In vitro assays showed that this compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions, particularly in the synthesis of biologically active compounds. For example, a fluoride-promoted cross-coupling reaction involving this compound yielded products with notable biological activity . This highlights its utility in synthesizing complex organic molecules with potential therapeutic effects.
  • Neurotoxicity Studies : Research has indicated that certain halogenated naphthalenes can exhibit neurotoxic effects. A study focusing on the neurotoxic potential of various halogenated compounds found that this compound could affect neuronal function, although further investigations are needed to elucidate the underlying mechanisms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibition of cancer cell proliferation
Cross-Coupling ReactionsSynthesis of biologically active compounds
NeurotoxicityPotential neurotoxic effects on neuronal function

Properties

IUPAC Name

1-chloro-2-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTLPBDUNGSUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601119
Record name 1-Chloro-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701277-07-8
Record name 1-Chloro-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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